

An In-depth Technical Guide to the Physical Properties of Triisobutylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisobutylsilane*

Cat. No.: *B1589305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **Triisobutylsilane** (TIBS), a versatile organosilicon compound. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties of Triisobutylsilane

Triisobutylsilane, with the linear formula $[(\text{CH}_3)_2\text{CHCH}_2]_3\text{SiH}$, is a significant reagent in organic synthesis.^[1] Its physical characteristics are crucial for its handling, application in reactions, and for purification processes. A summary of its key physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₈ Si	[1]
Molecular Weight	200.44 g/mol	[1]
Appearance	Colorless liquid	
Density	0.764 g/mL at 25 °C	[1]
Boiling Point	204-206 °C	[1]
Refractive Index	n _{20/D} 1.435	[1]
Flash Point	109 °C (closed cup)	
CAS Number	6485-81-0	[1]
Synonyms	Tris(2-methylpropyl)silane	[1] [2]

Molecular Structure

The structural arrangement of **Triisobutylsilane** is fundamental to its reactivity and physical behavior.

Caption: Molecular structure of **Triisobutylsilane**.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like **Triisobutylsilane**.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

- Mass of Empty Graduated Cylinder: Obtain the mass of a clean, dry graduated cylinder using an electronic balance.[\[3\]](#)

- Volume Measurement: Add a known volume of the liquid (e.g., 20-25 mL) to the graduated cylinder. Record the volume precisely.[3]
- Mass of Cylinder with Liquid: Measure the combined mass of the graduated cylinder and the liquid.[3]
- Calculation:
 - Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[3]
 - Calculate the density using the formula: Density = Mass / Volume.[4]
- Repeatability: Repeat the procedure at least two more times, adding a similar volume of liquid each time, and calculate the average density.[3]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5]

Methodology:

- Sample Preparation: Place a small amount of the liquid into a small test tube.
- Capillary Insertion: Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.[6]
- Apparatus Setup: Attach the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube or an oil bath).[7]
- Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will escape, seen as a stream of bubbles.[6]
- Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7]

- Confirmation: Remove the heat source and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Determination of Refractive Index

The refractive index measures how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[\[8\]](#)

Methodology:

- Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.
- Sample Application: Place a few drops of the liquid onto the prism of the refractometer.
- Measurement: Close the prism and allow the sample to reach thermal equilibrium.
- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Data Recording: Read the refractive index value from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[\[9\]](#)

Methodology:

- Apparatus: Use a closed-cup flash point tester, such as the Pensky-Martens apparatus.[\[10\]](#)
- Sample Introduction: Pour the liquid into the test cup to the specified level.[\[10\]](#)
- Heating: Heat the sample at a slow, constant rate while stirring.[\[10\]](#)
- Ignition Source Application: At regular temperature intervals, apply an ignition source (a small flame) through an opening in the lid.[\[10\]](#)

- Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 三异丁基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Triisobutylsilane | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homesciencetools.com [homesciencetools.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. filab.fr [filab.fr]
- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 11. almaaqaq.edu.iq [almaaqaq.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Triisobutylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589305#what-are-the-physical-properties-of-triisobutylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com